

Physicochemical properties of Carbophenothion

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Compound of Interest

Compound Name: Carbophenothion

Cat. No.: B1668428

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An In-depth Technical Guide to the Physicochemical Properties of **Carbophenothion**

Introduction

Carbophenothion, a non-systemic organophosphate pesticide, has been utilized as a potent insecticide and acaricide.[1][2][3][4] It operates primarily through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals.[3][5][6] Known by trade names such as Trithion and Garrathion, it was developed for controlling a wide array of pests on crops like citrus fruits, cotton, and various vegetables.[1][2] Due to its high toxicity, its use is restricted to certified applicators in many regions.[1][2] This guide provides a detailed overview of the core physicochemical properties of **Carbophenothion**, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity

Carbophenothion is chemically identified as S-[(4-Chlorophenyl)sulfanyl]methyl O,O-diethyl phosphorodithioate.[1][7][8] Its identity is further defined by several key identifiers summarized in the table below.

Identifier	Value	Source
IUPAC Name	S-[[[4-Chlorophenyl)sulfanyl]methyl]O,O-diethyl phosphorodithioate	[1][7][8]
CAS Number	786-19-6	[1][2][5][9][10][11]
EC Number	212-324-1	[1][4][6]
Molecular Formula	C ₁₁ H ₁₆ ClO ₂ PS ₃	[1][5][8][9][10][11]
Molecular Weight	342.85 - 342.9 g/mol	[1][2][4][5][6][9][11][12]
InChI Key	VEDTXTNSFWUXGQ-UHFFFAOYSA-N	[1][4][11]
SMILES	CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl	[4][6]

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for understanding its environmental fate, biological activity, and for developing formulations. **Carbophenothion** is generally a colorless to yellow-brown liquid at room temperature with a characteristic mercaptan-like odor.[1][2][6] It is relatively stable to hydrolysis and heat below 82 °C.[1][6]

A summary of its key quantitative properties is provided below.

Property	Value	Conditions	Source
Physical State	Liquid	Room Temperature	[1][9][13]
Appearance	Colorless to yellow-brown / light amber liquid	-	[1][5][6][13]
Odor	Mild mercaptan-like (rotten eggs)	-	[1][2][6]
Boiling Point	82 °C (180 °F)	at 0.01 mmHg	[1][5][9][12][13]
Melting Point	< 25 °C (Unknown)	-	[1][9]
Density / Specific Gravity	1.265 - 1.285 g/cm ³	at 20-25 °C	[1][5][6][12][13]
Vapor Pressure	3.0 x 10 ⁻⁷ mmHg (4.0 x 10 ⁻⁵ Pa)	at 20 °C	[1][6][12][13]
Water Solubility	0.34 mg/L	at 20 °C	[2][3][9]
log P (Octanol-Water Partition Coefficient)	4.75 - 5.33	-	[1][3][6][9]
Refractive Index	1.590 - 1.597	at 25 °C	[5][6][13]
Henry's Law Constant	5.80 x 10 ⁻¹ Pa m ³ /mol	at 25 °C	[3][9]

Experimental Protocols for Physicochemical Properties

Detailed experimental protocols for **Carbophenothion** are not publicly available; however, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are typically employed for regulatory purposes.

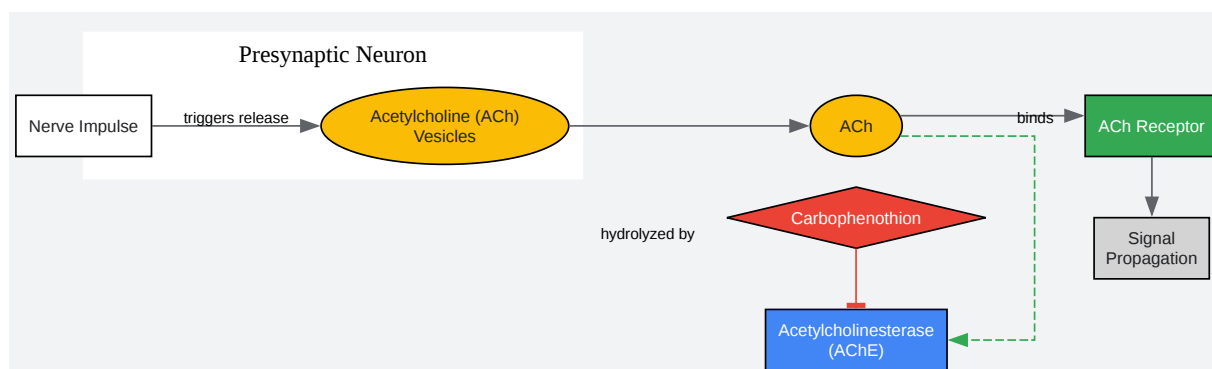
- **Boiling Point (OECD 103):** The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances like **Carbophenothion** with a high boiling point, this is often performed under reduced pressure (vacuum) to prevent decomposition, and the result is extrapolated to standard atmospheric

pressure. A common method is ebulliometry, which measures the boiling temperature with high precision.

- **Water Solubility (OECD 105):** The column elution method or the flask method are standard. For the flask method, the substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after phase separation.
- **Partition Coefficient (log P) (OECD 107/117):** The shake-flask method is a traditional approach where **Carbophenothion** is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in both phases is measured to calculate the partition coefficient. Alternatively, HPLC-based methods are commonly used, where the retention time of the substance on a reverse-phase column is correlated with the known log P values of standard compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbophenothion exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). In a normal cholinergic synapse, acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed by AChE. **Carbophenothion**, an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond, rendering the enzyme inactive. Consequently, ACh accumulates in the synapse, leading to overstimulation of nerve endings, which results in the clinical signs of toxicity.

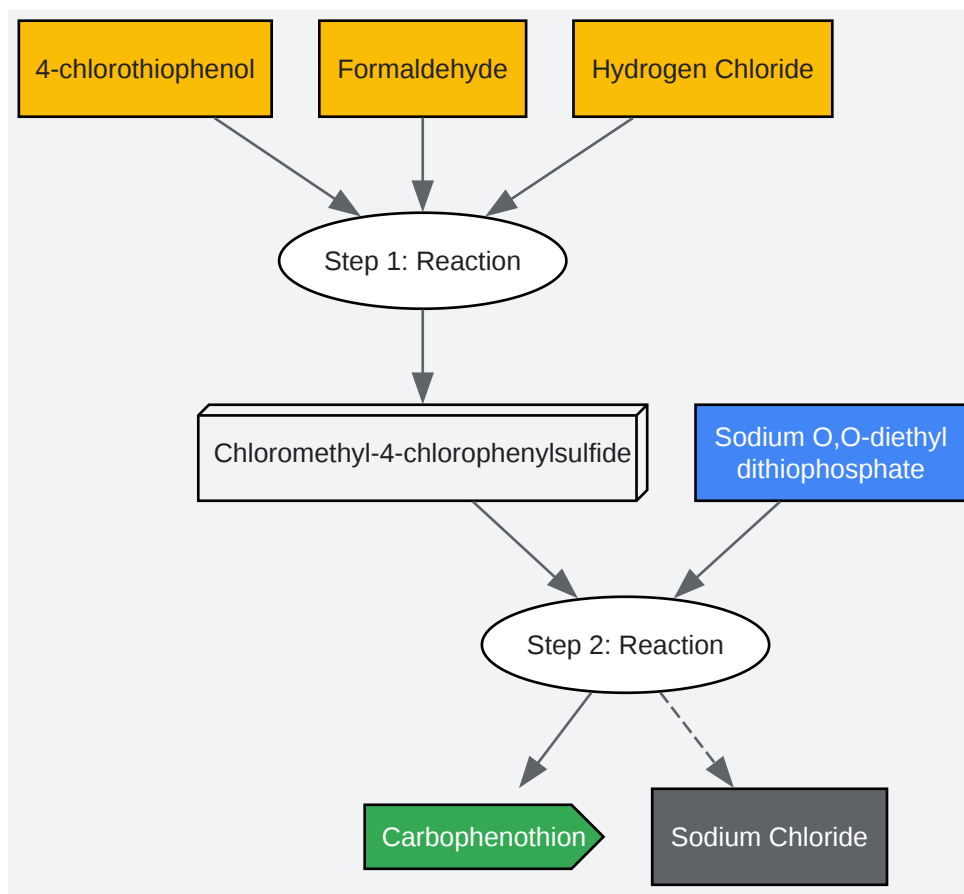


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Caption: Cholinergic synapse showing **Carbophenothion** inhibiting AChE.

Chemical Synthesis Workflow

The synthesis of **Carbophenothion** can be achieved in a two-step process.^[1] The first step involves the reaction of 4-chlorothiophenol with formaldehyde and hydrogen chloride to produce chloromethyl-4-chlorophenylsulfide. In the second step, this intermediate reacts with sodium O,O-diethyl dithiophosphate to yield the final **Carbophenothion** product along with sodium chloride.^[1]



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Caption: Two-step synthesis workflow for **Carbophenothion**.

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